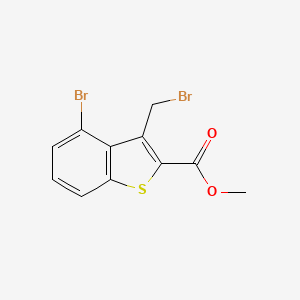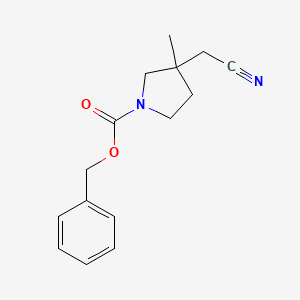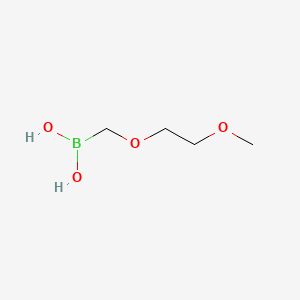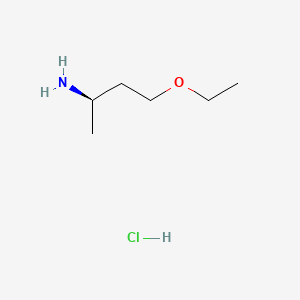
1-(2-Bromoethyl)-4-fluoro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with bromine, fluorine, and iodine atoms, making it a versatile intermediate in organic synthesis. The presence of these halogens imparts unique reactivity and properties to the compound, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 4-fluoro-2-iodobenzene with 2-bromoethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-4-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of radiolabeled tracers for imaging studies.
Medicine: It is investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene involves its reactivity with various nucleophiles and electrophiles. The presence of halogens on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of new carbon-halogen or carbon-carbon bonds. The compound’s reactivity is influenced by the electronic effects of the fluorine and iodine atoms, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
1-(2-Bromoethyl)-4-iodobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(2-Bromoethyl)-4-fluorobenzene: Lacks the iodine atom, affecting its chemical behavior.
1-(2-Bromoethyl)-2-iodobenzene: The position of the iodine atom is different, leading to variations in reactivity.
Uniqueness: 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This specific arrangement imparts distinct electronic and steric effects, making the compound valuable for targeted chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H7BrFI |
|---|---|
Molecular Weight |
328.95 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C8H7BrFI/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 |
InChI Key |
JTZDUVICLSFILD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


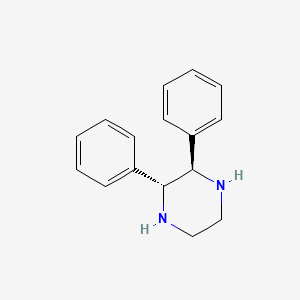
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)

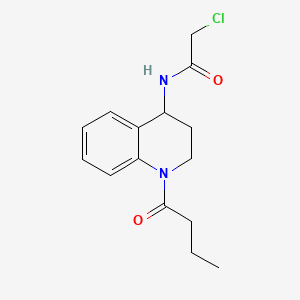
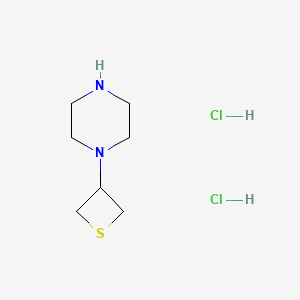
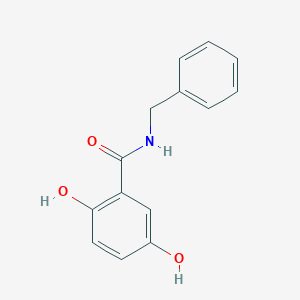
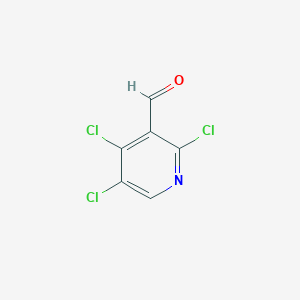
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)
